(3-Chloro-2-methoxyphenyl)boronic acid (3-Chloro-2-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 179898-50-1
VCID: VC20949188
InChI: InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
SMILES: B(C1=C(C(=CC=C1)Cl)OC)(O)O
Molecular Formula: C7H8BClO3
Molecular Weight: 186.4 g/mol

(3-Chloro-2-methoxyphenyl)boronic acid

CAS No.: 179898-50-1

Cat. No.: VC20949188

Molecular Formula: C7H8BClO3

Molecular Weight: 186.4 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-2-methoxyphenyl)boronic acid - 179898-50-1

Specification

CAS No. 179898-50-1
Molecular Formula C7H8BClO3
Molecular Weight 186.4 g/mol
IUPAC Name (3-chloro-2-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H8BClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Standard InChI Key VHQABGUEHFRBRI-UHFFFAOYSA-N
SMILES B(C1=C(C(=CC=C1)Cl)OC)(O)O
Canonical SMILES B(C1=C(C(=CC=C1)Cl)OC)(O)O

Introduction

Structural Characteristics and Basic Properties

Molecular Structure and Identification

(3-Chloro-2-methoxyphenyl)boronic acid is characterized by a phenyl ring substituted with a chlorine atom at position 3, a methoxy group at position 2, and a boronic acid group directly attached to the ring. Its molecular formula is C7H8BClO3 and it has a CAS registry number of 179898-50-1. The compound's structure creates a unique electronic environment that influences its reactivity in various chemical transformations.

Physical Properties

Based on its structural characteristics, (3-Chloro-2-methoxyphenyl)boronic acid typically exists as a solid at room temperature. While specific physical data is limited in the search results, boronic acids of similar structure generally exhibit the following properties:

PropertyValue
Molecular WeightApproximately 186.4 g/mol
Physical StateSolid at standard conditions
AppearanceTypically white to off-white powder
Storage ConditionsRecommended storage under inert gas (nitrogen or argon) at 2-8°C

Chemical Characteristics

The compound's chemical behavior is influenced by the presence of three key functional groups:

  • The boronic acid group (B(OH)2) - Lewis acidic and capable of forming reversible covalent bonds

  • The methoxy substituent (OCH3) - electron-donating group

  • The chloro substituent (Cl) - mildly electron-withdrawing group
    This combination creates a distinctive electronic profile that affects the compound's reactivity and applications.

Synthetic Methodologies

Laboratory Synthesis Approaches

The synthesis of (3-Chloro-2-methoxyphenyl)boronic acid typically follows established synthetic routes for arylboronic acids. Based on general synthetic principles for similar compounds, the following pathways are likely employed:

Metalation-Borylation Sequence

This common approach involves:

  • Formation of an organometallic intermediate via lithiation or magnesiation of 3-chloro-2-methoxybenzene

  • Reaction with a trialkyl borate reagent

  • Hydrolysis to yield the desired boronic acid
    The reaction is typically conducted under an inert atmosphere and requires low temperatures to prevent decomposition.

Metal-Catalyzed Borylation

Alternative approaches may include palladium-catalyzed borylation using bis(pinacolato)diboron or similar borylating agents, followed by hydrolysis to the boronic acid.

Industrial Scale Production

For industrial production, similar synthetic routes are employed but with considerations for scalability, cost-effectiveness, and safety. The process involves stringent control of reaction parameters to ensure high yield and purity, potentially utilizing automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactivity and Reactions

Principal Reaction Types

(3-Chloro-2-methoxyphenyl)boronic acid participates in several important reaction types:

Suzuki-Miyaura Coupling

This is the most significant application, where the compound reacts with aryl halides in the presence of a palladium catalyst and base to form biaryl compounds. The reaction typically follows this general scheme:
(3-Chloro-2-methoxyphenyl)boronic acid + Ar-X → (3-Chloro-2-methoxyphenyl)-Ar + [B] + [X]
Where:

  • Ar-X is an aryl halide

  • [B] and [X] represent boron and halide-containing byproducts

Oxidation Reactions

The compound can undergo oxidative transformations to yield the corresponding phenol derivative:
(3-Chloro-2-methoxyphenyl)boronic acid + [O] → 3-Chloro-2-methoxyphenol + [B]
Common oxidizing agents include hydrogen peroxide or sodium perborate.

Reaction Mechanisms

The mechanism of Suzuki-Miyaura coupling with (3-Chloro-2-methoxyphenyl)boronic acid follows three key steps:

  • Oxidative Addition: The palladium catalyst forms a complex with the aryl halide

  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex

  • Reductive Elimination: The coupled product is released, regenerating the palladium catalyst
    The presence of the methoxy and chloro substituents influences the electronic properties of the compound during these reactions, affecting reaction rates and selectivity.

Biological Activity and Biochemical Properties

Interactions with Biological Systems

Boronic acids, including (3-Chloro-2-methoxyphenyl)boronic acid, can interact with biological systems in several significant ways:

Protein Interactions

The compound can form reversible covalent bonds with proteins, particularly with serine or threonine residues in enzyme active sites. This property is fundamental to their potential applications as enzyme inhibitors.

Molecular Mechanisms

At the molecular level, the compound's activity likely involves:

  • Formation of reversible covalent bonds with biological targets

  • Modulation of enzyme function through interactions with active site residues

  • Potential alteration of protein conformation upon binding

Applications in Scientific Research

Synthetic Organic Chemistry

The primary application of (3-Chloro-2-methoxyphenyl)boronic acid is in organic synthesis:

  • Building Block: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules

  • Intermediate Synthesis: Employed in the production of pharmaceuticals and fine chemicals

  • Fragment Coupling: Valuable for connecting molecular fragments in total synthesis projects

Medicinal Chemistry Applications

In medicinal chemistry, the compound has potential utility in:

  • Drug Development: Used in the synthesis of pharmaceutical intermediates

  • Enzyme Inhibitor Design: Investigated for developing selective enzyme inhibitors for therapeutic applications

  • Structure-Activity Relationship Studies: Employed to explore how structural modifications affect biological activity

Materials Science

Applications extend to materials science through:

  • Advanced Materials Synthesis: Used in the development of functional materials

  • Polymer Chemistry: Potential incorporation into polymer structures to impart specific properties

  • Electronic Materials: Possible applications in semiconductor and electronic material synthesis

Comparison with Related Compounds

Structural Analogs

The properties of (3-Chloro-2-methoxyphenyl)boronic acid can be compared with related compounds to understand structure-activity relationships:

CompoundStructural DifferenceExpected Effect on Reactivity
4-Chloro-2-fluoro-3-methoxyphenylboronic acidContains fluorine at position 2 instead of methoxy group at position 2 and chlorine at position 4Different electronic distribution affecting coupling efficiency and selectivity
(2-Methoxyphenyl)boronic acidLacks the chloro substituentLikely more electron-rich ring system
(3-Chlorophenyl)boronic acidLacks the methoxy substituentLess electron donation to the aromatic system

Unique Features

What distinguishes (3-Chloro-2-methoxyphenyl)boronic acid from other boronic acids is its specific substitution pattern, which imparts distinctive reactivity and selectivity in chemical reactions. The presence of both chloro and methoxy groups enhances its utility in synthesizing diverse organic compounds.

Current Research Trends and Future Directions

Emerging Applications

Current research involving compounds like (3-Chloro-2-methoxyphenyl)boronic acid is focused on:

  • Expanded Synthetic Methodologies: Development of more efficient and selective coupling reactions

  • Medicinal Applications: Investigation of boronic acids as active pharmaceutical ingredients

  • Sustainable Chemistry: Incorporation into green chemistry processes

  • Novel Materials: Exploration of applications in advanced materials and nanotechnology

Future Research Opportunities

Potential areas for future research include:

  • Mechanistic Studies: Deeper investigation of how the specific substitution pattern affects reaction mechanisms

  • Biological Activity Profiling: Comprehensive assessment of potential biological activities

  • Catalyst Development: Utilization in the development of new catalytic systems

  • Alternative Synthetic Routes: Development of more environmentally friendly synthetic pathways

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